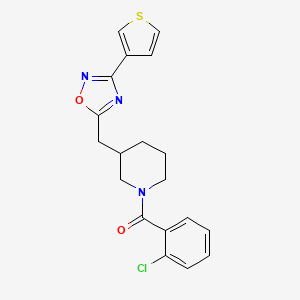
(2-Chlorophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chlorophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H18ClN3O2S and its molecular weight is 387.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2-Chlorophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, with the molecular formula C19H18ClN3O2S and a molecular weight of 387.88, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure
The structure of the compound is characterized by:
- A piperidine ring that contributes to its pharmacological properties.
- A 1,2,4-oxadiazole moiety known for its biological activity.
- A thiophene group which enhances interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazole compounds exhibit significant anticancer properties. The compound has been shown to inhibit various cancer cell lines. For instance, studies have demonstrated that similar oxadiazole derivatives have IC50 values ranging from 1.143 µM to 9.27 µM against several human tumor cell lines including:
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Oxadiazole derivatives are known to possess antibacterial and antifungal activities. For example:
- Compounds in this class have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values reported between 20–70 µM .
The biological activity of this compound can be attributed to:
- Inhibition of Enzymatic Pathways : Similar compounds have shown inhibitory effects on enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer progression and inflammation .
- Interaction with Cellular Receptors : The piperidine structure may facilitate binding to various receptors involved in cellular signaling pathways.
Study on Anticancer Activity
A notable study evaluated the cytotoxic effects of a series of oxadiazole derivatives on multiple cancer cell lines. The results indicated that modifications to the oxadiazole ring significantly enhanced anticancer potency. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (cervical) | 5.0 |
| Compound B | CaCo-2 (colon) | 8.5 |
| Compound C | MCF7 (breast) | 4.2 |
These findings suggest that structural variations can lead to improved therapeutic efficacy .
Antimicrobial Efficacy Study
Another study focused on the antimicrobial properties of oxadiazole derivatives found that specific structural features were critical for enhancing activity against resistant strains of bacteria. The compound demonstrated significant activity against E. coli and S. aureus, indicating its potential as a lead for developing new antimicrobial agents .
Propiedades
IUPAC Name |
(2-chlorophenyl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c20-16-6-2-1-5-15(16)19(24)23-8-3-4-13(11-23)10-17-21-18(22-25-17)14-7-9-26-12-14/h1-2,5-7,9,12-13H,3-4,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDISXRMJNDOHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)CC3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













